![molecular formula C20H23N3O3S2 B2498084 4-[butyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide CAS No. 683261-46-3](/img/structure/B2498084.png)
4-[butyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to "4-[butyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide" involves multistep chemical reactions, including condensation and cyclization processes. Notable examples include the synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-y1] benzamide/benzene sulfonamides with anti-inflammatory and anti-cancer properties (Gangapuram & Redda, 2009), and the creation of novel N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl,aniline)-n-(4-sulfamoylphenyl) benzamide derivatives for anti-tubercular activity (Dighe et al., 2012).
Molecular Structure Analysis
Molecular structure analysis, including crystallography and spectroscopy, is crucial for understanding the properties and potential applications of a compound. For example, the crystal structure and Hirshfeld surface analysis of a degradation product of 2-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide provide insights into molecular interactions and stability (Etsè et al., 2019).
Chemical Reactions and Properties
Chemical reactions and properties of such compounds are diverse, including the ability to undergo various organic transformations. A study on the reaction of carboxylic acid hydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water highlights green chemistry principles and the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) carboxamides (Horishny & Matiychuk, 2020).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are essential for the practical application of the compound. Comparative pharmacokinetics studies, such as those comparing sulpiride and new lipophilic substituted benzamides, provide valuable data on bioavailability and brain penetration, indicating the importance of lipophilicity in drug design (Yamada et al., 1990).
Chemical Properties Analysis
Chemical properties, such as reactivity with other compounds, potential for forming derivatives, and participation in biochemical pathways, are critical for understanding the scope of applications for the compound. The synthesis and evaluation of sulphonamide derivatives having a benzothiazole nucleus for antibacterial and antifungal activities demonstrate the compound's versatility and potential for therapeutic use (Bhusari et al., 2008).
科学的研究の応用
Anticancer Activity
4-[Butyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide derivatives have been explored for their potential in cancer treatment. For instance, certain indapamide derivatives, closely related to the mentioned compound, demonstrated significant proapoptotic activity against melanoma cell lines. One such compound, referenced as SGK 266, exhibited potent anticancer activity with notable IC50 values, indicating its effectiveness in inhibiting melanoma cancer cell growth. This compound was also studied for its inhibitory effects on human carbonic anhydrase isoforms, essential in various physiological processes, suggesting its broader therapeutic potential (Yılmaz et al., 2015).
Pharmacokinetics
The pharmacokinetics of derivatives of 4-[butyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide have been a subject of study. For example, the comparative pharmacokinetics of sulpiride and a new lipophilic substituted benzamide in rats were investigated. This research provides insight into how these compounds are absorbed, distributed, metabolized, and excreted in the body, which is critical for understanding their potential therapeutic applications (Yamada et al., 1990).
Anti-tubercular Activity
Another area of research involves the synthesis and evaluation of N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl)benzamide derivatives for anti-tubercular activity. These compounds have shown promising results against the Mycobacterium tuberculosis H37Rv strain, highlighting their potential as new therapeutic agents in the fight against tuberculosis (Dighe et al., 2012).
Antimicrobial and Antifungal Action
The antimicrobial and antifungal properties of 4-[butyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide derivatives have been studied extensively. Some compounds in this category demonstrated sensitivity to both Gram-positive and Gram-negative bacteria, as well as exhibiting antifungal activity against Candida albicans. This research opens up possibilities for these compounds to be used in treating various bacterial and fungal infections (Sych et al., 2019).
Antipsychotic Agents
Some derivatives of 4-[butyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide have been explored as potential antipsychotic agents. Studies have shown that certain compounds within this chemical class exhibit binding affinities to dopamine D2 and serotonin 5-HT2 receptors, indicating their potential use in treating psychiatric disorders (Norman et al., 1994).
特性
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-4-5-12-23(3)28(25,26)17-9-6-15(7-10-17)20(24)22-16-8-11-19-18(13-16)21-14(2)27-19/h6-11,13H,4-5,12H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSARDSHZETXXED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[butyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

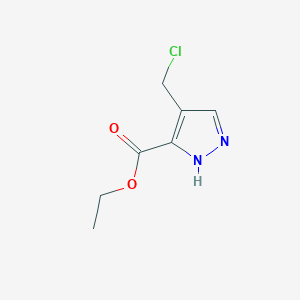
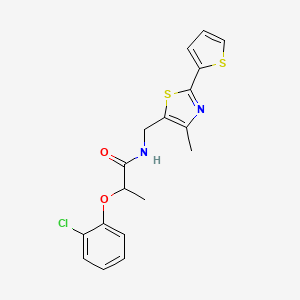
![N-[2-Fluoro-5-[[2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]phenyl]prop-2-enamide](/img/structure/B2498003.png)
![2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2498004.png)
![7-Chloro-3-methylthieno[2,3-C]pyridine](/img/structure/B2498006.png)
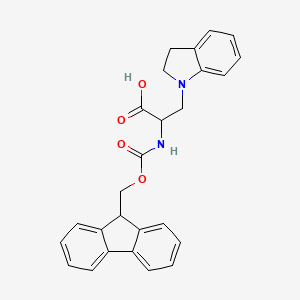
![Methyl 2-[4-[butyl(ethyl)sulfamoyl]benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2498008.png)
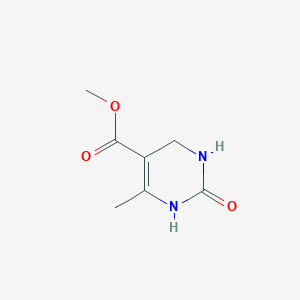
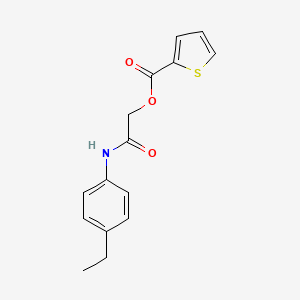
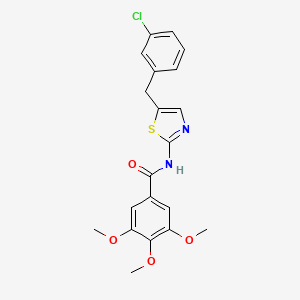
![5-Ethyl-hexahydro-1h-cyclopenta[c]furan-1,3-dione](/img/structure/B2498019.png)
![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2498020.png)
![8-(1,3-Benzodioxol-5-ylcarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2498021.png)
![6-Oxa-2-thia-9-azaspiro[4.6]undecane;hydrochloride](/img/structure/B2498024.png)